molecular formula C12H14N4O4S2 B1224302 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide

Cat. No. B1224302
M. Wt: 342.4 g/mol
InChI Key: INOFJOJNRTYYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide is a sulfonamide.

Scientific Research Applications

  • Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a moiety similar to N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide. This compound demonstrates potential for Type II photosensitizers in the treatment of cancer in photodynamic therapy due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Crystallographic Analysis : Li et al. (2014) examined the crystal structure of a compound containing a 1,3,4-thiadiazol moiety, providing insights into distinguishing tautomeric forms using density functional theory calculations and solid-state NMR spectroscopy. This research helps in understanding the structural nuances of compounds like N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide (Li, Bond, Johansson, & van de Streek, 2014).

  • Anticancer Activity : Karakuş et al. (2018) synthesized a series of benzenesulfonamide derivatives, including structures similar to N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide, and evaluated their anticancer activity. One of the compounds showed significant anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş, Tok, Türk, Şalva, Tatar, Taşkın-Tok, & Koçyiğit-Kaymakçıoğlu, 2018).

  • Quality Control in Pharmaceutical Development : Sych et al. (2018) focused on developing quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative of 1,3,4-thiadiazole, demonstrating its high anticonvulsive activity. This research is crucial for ensuring the quality and efficacy of pharmaceuticals containing similar compounds (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

  • Anti-leishmanial Activity : Tahghighi et al. (2012) synthesized 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties. These compounds, related to N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide, exhibited good anti-leishmanial activity against Leishmania major (Tahghighi, Razmi, Mahdavi, Foroumadi, Ardestani, Emami, Kobarfard, Dastmalchi, Shafiee, & Foroumadi, 2012).

properties

Product Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide

Molecular Formula

C12H14N4O4S2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H14N4O4S2/c1-8(2)7-11-13-14-12(21-11)15-22(19,20)10-5-3-9(4-6-10)16(17)18/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

INOFJOJNRTYYRB-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

50.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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